

Structural Analysis of the II-B08 and SHP2 Complex: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth structural and functional analysis of the interaction between the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and its inhibitor, **II-B08**. This document outlines the structural basis of this interaction, quantitative binding data, and detailed experimental protocols relevant to the study of this complex.

Introduction to SHP2 and the Role of II-B08

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular signaling pathways, including the RAS-MAPK pathway.[1][2] It is a key regulator of cell growth, differentiation, and survival. Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in developmental disorders like Noonan syndrome and various cancers, making it a significant target for therapeutic intervention.[3]

II-B08 is a salicylic acid-based small molecule inhibitor of SHP2.[3][4] It acts as a reversible and noncompetitive inhibitor, targeting the catalytic site of the enzyme. The inhibition of SHP2 by **II-B08** has been shown to block growth factor-stimulated ERK1/2 activation, highlighting its potential as a therapeutic agent in cancer and other diseases driven by aberrant SHP2 activity.

Quantitative Data Summary



The following tables summarize the key quantitative data for the interaction between **II-B08** and SHP2, as well as its selectivity against other phosphatases.

Inhibitor	Target	IC50 (μM)	Inhibition Type	Reference
II-B08	SHP2	5.5	Reversible, Noncompetitive	
II-B08	SHP1	15.7	-	_
II-B08	PTP1B	14.3	-	

No kinetic data (Kd, Kon, Koff) for the **II-B08** and SHP2 interaction were found in the public domain at the time of this guide's compilation.

Structural Analysis of the II-B08-SHP2 Complex

The crystal structure of the catalytic domain of SHP2 (residues 262-528) in complex with **II-B08** provides a detailed view of the binding interface and the mechanism of inhibition. The structure was solved at a resolution of 2.0 Å.

PDB ID: 3I3K (Note: This PDB entry is listed as obsolete and has been superseded by 3LD6, which is a structure of a different protein. However, the original publication explicitly refers to the analysis of the SHP2-**II-B08** complex under this identifier.)

Key Binding Interactions:

The X-ray crystallographic analysis reveals that the salicylic acid moiety of **II-B08** plays a crucial role in binding to the active site of SHP2. The inhibitor occupies the catalytic pocket, preventing the binding and dephosphorylation of SHP2's natural substrates. The specific interactions between **II-B08** and the amino acid residues within the SHP2 active site are critical for its inhibitory activity and selectivity. A detailed analysis of the PDB file would be required to enumerate all specific hydrogen bonds and hydrophobic interactions.

Signaling Pathway and Mechanism of Action

SHP2 is a critical positive regulator of the RAS-ERK signaling cascade, which is frequently hyperactivated in cancer. Upon activation by receptor tyrosine kinases (RTKs), SHP2



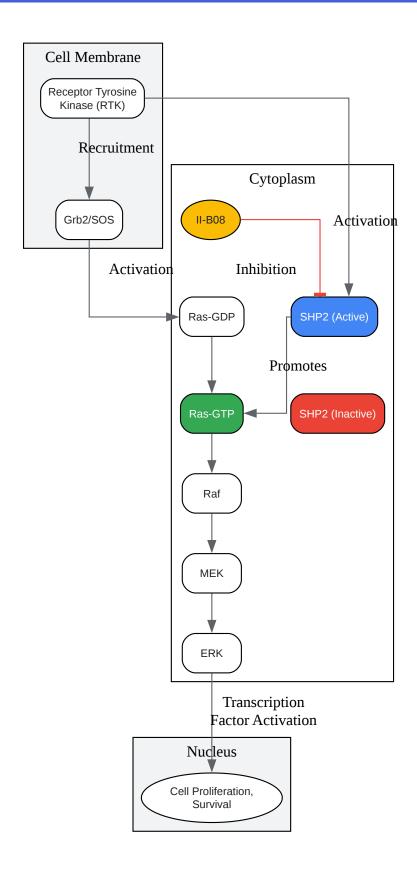




dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK pathway, ultimately promoting cell proliferation and survival.

II-B08, by inhibiting the catalytic activity of SHP2, disrupts this signaling cascade. This leads to a reduction in the dephosphorylation of SHP2's downstream targets, thereby attenuating the activation of the RAS-ERK pathway. This mechanism is central to the anti-proliferative effects of **II-B08** observed in cancer cell lines.









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